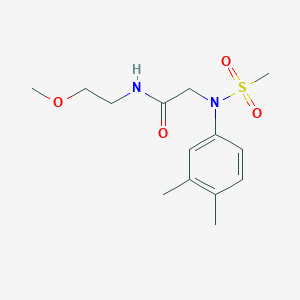![molecular formula C21H14ClN3O3S B5102497 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5102497.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 in the IKKβ kinase subunit. This modification prevents the activation of IKKβ and subsequent phosphorylation and degradation of IκBα, a protein that normally inhibits the activity of NF-κB. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and physiological effects:
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the suppression of angiogenesis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to have minimal off-target effects and is therefore a reliable tool for investigating the role of NF-κB in various biological processes. However, it is important to note that the covalent modification of IKKβ by N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 can lead to the irreversible inhibition of NF-κB, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082. Some possible areas of investigation include:
1. The development of more potent and selective NF-κB inhibitors based on the structure of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082.
2. The use of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 in combination with other drugs to enhance its anti-cancer or anti-inflammatory effects.
3. The investigation of the neuroprotective effects of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 in more complex models of neurodegenerative diseases.
4. The exploration of the role of NF-κB in other biological processes, such as stem cell differentiation or immune cell activation.
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 is a small molecule inhibitor that has been widely used in scientific research to investigate the role of NF-κB in various biological processes. Its specificity for NF-κB inhibition and minimal off-target effects make it a reliable tool for investigating the biochemical and physiological effects of NF-κB inhibition. However, its irreversible inhibition of NF-κB may limit its use in certain experimental settings. There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082, including the development of more potent and selective NF-κB inhibitors and the investigation of its neuroprotective effects in more complex models of neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 involves the reaction of 2-aminothiazole with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 4-chloro-3-nitrobenzoyl chloride and 1,2-dimethylimidazole to yield the final product.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 has been used in a wide range of scientific research, including cancer research, inflammation research, and neurodegenerative disease research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and cell survival. By inhibiting NF-κB, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide 11-7082 can suppress the expression of various pro-inflammatory genes and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-12-14(5-4-7-18(12)25(27)28)20(26)23-13-9-10-16(22)15(11-13)21-24-17-6-2-3-8-19(17)29-21/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOCLHETGILGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyrimidine trifluoroacetate](/img/structure/B5102415.png)

![5-[(2,6-difluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5102424.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)

![4-({2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5102443.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6-diphenyl-1,2,4-triazine](/img/structure/B5102459.png)
![diethyl [5-(2-fluorophenoxy)pentyl]malonate](/img/structure/B5102467.png)
![5-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B5102487.png)
![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5102492.png)
![2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol](/img/structure/B5102502.png)